1H-Pyrrolo[2,3-b]pyridine-5-methanamine is classified as a heterocyclic amine and is part of a broader category of pyrrolopyridine derivatives. Its structure features a fused pyrrole and pyridine ring system, which is common in many bioactive compounds.
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-methanamine typically involves multi-step synthetic routes. A common method includes:
For instance, one study detailed a synthesis involving 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile reacted with acetylacetone and malononitrile under reflux conditions in the presence of acetic acid and hydrochloric acid, yielding various pyrrolo[2,3-b]pyridine derivatives in good yields .
The molecular structure of 1H-Pyrrolo[2,3-b]pyridine-5-methanamine is characterized by:
The molecular formula can be represented as , indicating that it contains nine carbon atoms, ten hydrogen atoms, and two nitrogen atoms. The structural configuration allows for potential hydrogen bonding interactions with biological macromolecules.
1H-Pyrrolo[2,3-b]pyridine-5-methanamine participates in various chemical reactions:
In medicinal chemistry applications, derivatives of this compound have been evaluated for their inhibitory activities against FGFRs and SGK-1 kinases .
The mechanism of action for 1H-Pyrrolo[2,3-b]pyridine-5-methanamine derivatives primarily involves their interaction with specific kinase targets:
This mechanism makes these compounds promising candidates for cancer therapy by disrupting abnormal signaling pathways associated with tumor growth.
The physical and chemical properties of 1H-Pyrrolo[2,3-b]pyridine-5-methanamine include:
These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications .
1H-Pyrrolo[2,3-b]pyridine-5-methanamine has several scientific applications:
1H-Pyrrolo[2,3-b]pyridine-5-methanamine represents a structurally significant heterocyclic compound that bridges traditional indole chemistry with modern pharmaceutical design. Characterized by its fused bicyclic system featuring a pyrrole ring annulated to a pyridine ring, this molecule serves as a privileged scaffold in medicinal chemistry. Its structural hybridity combines the electronic properties of both heterocycles, enabling unique interactions with biological targets. The primary amine moiety at the 5-position enhances its versatility as a synthetic building block, allowing for diverse derivatization strategies that have propelled its adoption in drug discovery pipelines targeting oncological, neurological, and infectious diseases [2] [9].
1H-Pyrrolo[2,3-b]pyridine-5-methanamine (CAS No. 267876-25-5) is systematically identified as a 7-azaindole derivative, specifically featuring an aminomethyl substituent at the 5-position of the heterocyclic core. Its molecular formula is C₈H₉N₃, corresponding to a molecular weight of 147.18 g/mol [1] [2]. The compound's IUPAC name is (1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine, though it is frequently referenced in scientific literature under several synonyms, as cataloged below:
Table 1: Nomenclature and Identifiers
Classification | Identifier |
---|---|
Systematic Name | (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanamine |
CAS Registry | 267876-25-5 |
Common Synonyms | 5-Aminomethyl-7-azaindole; 7-Azaindole-5-Methanamine; 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanamine |
MDL Number | MFCD09475794 |
Molecular Formula | C₈H₉N₃ |
SMILES | NCC1=CN=C2C=CNC2=C1 |
Physicochemical profiling predicts a density of 1.278±0.06 g/cm³ and a pKa of 13.95±0.40, indicative of moderate basicity consistent with aromatic amines [2] [4]. Computational analyses reveal key properties: topological polar surface area (TPSA) of 54.7 Ų, moderate lipophilicity (consensus logP 0.84), and high gastrointestinal absorption potential. The molecule complies with druglikeness filters (Lipinski, Veber) with only one rotatable bond and molecular weight well below 500 Da, suggesting favorable pharmacokinetic behavior [6].
Structurally, the compound belongs to the azaindole class—indole analogs where one carbon is replaced by nitrogen. This substitution profoundly influences electronic distribution, hydrogen-bonding capacity, and dipole moments compared to canonical indoles. X-ray crystallography of related analogs confirms near-planarity of the bicyclic system with slight puckering at the pyrrole ring, while the aminomethyl group adopts an orientation perpendicular to the plane to minimize steric interactions [7].
The emergence of 1H-pyrrolo[2,3-b]pyridine-5-methanamine reflects key milestones in heterocyclic chemistry:
The compound's transition from academic curiosity to pharmaceutical building block is evidenced by its inclusion in major chemical catalogs (e.g., Matrix Scientific, TRC, Apollo Scientific) with diverse packaging (5mg–5kg). Pricing evolution reveals decreasing costs: from ~$500/g in 2010 to current prices of $150–356/g for research quantities, reflecting improved synthetic accessibility [1] [2] [4]. Regulatory milestones include its classification under HS Code 2933998090 and RIDADR UN3259 (amine-based flammable solids) [2] [9].
This scaffold has demonstrated exceptional versatility in drug discovery due to its balanced physicochemical profile and targeted interactions:
Molecular Recognition Advantages
Therapeutic Applications
The most significant application emerges in oncology through fibroblast growth factor receptor (FGFR) inhibition. A 2021 study reported 1H-pyrrolo[2,3-b]pyridine derivatives exhibiting potent FGFR1–3 inhibition. Compound 4h—featuring this scaffold conjugated to a fluorinated benzamide—achieved IC₅₀ values of 7 nM (FGFR1), 9 nM (FGFR2), and 25 nM (FGFR3). In cellular assays using 4T1 breast cancer lines, it inhibited proliferation (IC₅₀ 0.28 μM), induced apoptosis, and suppressed migration/invasion via FGFR signaling blockade. The low molecular weight (MW 147.18) and single-digit nanomolar potency render it an exceptional lead for kinase inhibitor development [7].
Table 2: Biological Activity of Representative Derivatives
Derivative | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | Cellular IC₅₀ (μM) | Key Structural Features |
---|---|---|---|---|
4h | 7 | 9 | 0.28 | 5-aminomethyl core with 2,6-difluorobenzamide |
Parent scaffold | >10,000 | >10,000 | >50 | Unsubstituted 5-aminomethyl |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8